The synthesis of (S)-6-O-Methylnorlaudanosoline involves enzymatic O-methylation processes. Key enzymes include norcoclaurine/norlaudanosoline 6-O-methyltransferases, which have been identified in various plant species such as Glaucium flavum and Coptis chinensis. These enzymes exhibit specificity towards their substrates, with kinetic parameters indicating varying affinities for norlaudanosoline . The catalytic efficiency of these enzymes is often measured using the Michaelis-Menten model, revealing values around 12 µM for (S)-6-O-Methylnorlaudanosoline, indicating a relatively high affinity for this substrate .
(S)-6-O-Methylnorlaudanosoline has a complex molecular structure characterized by a benzylisoquinoline backbone. Its molecular formula is C₁₉H₂₃NO₃, and it has a molecular weight of approximately 315.39 g/mol. The structure features multiple functional groups, including methoxy and hydroxyl groups, which are crucial for its biological activity.
(S)-6-O-Methylnorlaudanosoline participates in various chemical reactions typical for alkaloids. It can undergo further O-methylation and may also participate in oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of more complex alkaloids.
The mechanism of action for (S)-6-O-Methylnorlaudanosoline primarily revolves around its role as a precursor in the biosynthesis of other alkaloids. It acts as a substrate for further enzymatic modifications that lead to biologically active compounds.
(S)-6-O-Methylnorlaudanosoline exhibits distinct physical and chemical properties that contribute to its stability and reactivity:
(S)-6-O-Methylnorlaudanosoline has several scientific uses, particularly in pharmacology and medicinal chemistry:
(S)-6-O-Methylnorlaudanosoline (Chemical Name: 1-[(4-Hydroxyphenyl)methyl]-1,2,3,4-tetrahydro-6-methoxy-7-isoquinolinol; IUPAC: (S)-1-(4-Hydroxybenzyl)-2-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol) is a chiral tetrahydroisoquinoline alkaloid. It belongs to the 1-benzylisoquinoline subclass of benzylisoquinoline alkaloids (BIAs), characterized by a benzyl group attached to the C1 position of a reduced isoquinoline ring. Its core structure features three oxygen substituents: a 6-methoxy group, a 7-hydroxyl group, and a 4′-hydroxyl group on the benzyl moiety [1] [8]. The stereochemistry at C1 is (S)-configured, critical for its recognition and processing by downstream biosynthetic enzymes. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol.
Table 1: Key Chemical Properties of (S)-6-O-Methylnorlaudanosoline
Property | Value/Description |
---|---|
Molecular Formula | C₁₇H₁₉NO₃ |
Molecular Weight | 285.34 g/mol |
IUPAC Name | (S)-1-(4-Hydroxybenzyl)-2-methyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol |
Core Structure | 1-Benzyltetrahydroisoquinoline |
Key Functional Groups | 6-O-Methyl, 7-hydroxy, 4′-hydroxy, tertiary amine |
Stereochemistry | (S)-configuration at C1 |
The significance of (S)-6-O-Methylnorlaudanosoline emerged during mid-20th-century tracer studies aimed at elucidating BIA biosynthetic pathways. Early isotopic labeling experiments in the 1960s–1970s using Papaver and Argemone species demonstrated that norlaudanosoline (the unmethylated precursor) served as a scaffold for alkaloids like morphine and berberine [1] [8]. The detection of O-methylated intermediates, including 6-O-methylnorlaudanosoline, in plant extracts (e.g., Glaucium flavum, Coptis japonica) provided the first biochemical evidence for stepwise methylation as a key diversification strategy in BIA biosynthesis [5] [8].
The enzyme catalyzing its formation, norlaudanosoline 6-O-methyltransferase (6OMT), was first purified and characterized from Coptis japonica cell cultures in the 1980s [5] [8]. This discovery was pivotal, as it established 6OMT as the first committed enzyme directing flux toward branch pathways leading to alkaloids like reticuline, berberine, and morphine. Subsequent gene cloning of 6OMT orthologs from Papaver somniferum, Coptis, and Thalictrum in the 1990s–2000s confirmed the conserved role of this methylation step across Ranunculales [1] [5] [8].
(S)-6-O-Methylnorlaudanosoline occupies a critical branch point in BIA metabolism. It is synthesized from (S)-norlaudanosoline via regioselective O-methylation at the C6 position, catalyzed by norlaudanosoline 6-O-methyltransferase (6OMT) using S-adenosyl-L-methionine (SAM) as the methyl donor [1] [5] [8]. This reaction represents the second methylation step in the central pathway leading to (S)-reticuline – the pivotal branch-point intermediate for >2,500 BIAs.
Its biosynthetic fate diverges based on species-specific enzyme expression:
Table 2: Enzymes Directly Utilizing (S)-6-O-Methylnorlaudanosoline in BIA Pathways
Enzyme | Species | Reaction Catalyzed | Major Product | Downstream Alkaloids |
---|---|---|---|---|
Coclaurine N-Methyltransferase (CNMT) | Papaver somniferum, Coptis japonica | N-Methylation at the isoquinoline nitrogen | (S)-Laudanosoline | Reticuline → Morphinans, Berberines |
Multifunctional OMTs (e.g., GfOMT6) | Glaucium flavum | 7-O-Methylation | (S)-Isolaudanosoline | Glaucine (aporphine) |
P450 Hydroxylases (e.g., CYP80B1) | Eschscholzia californica | 3′-Hydroxylation of benzyl ring | 3′-Hydroxy-6-O-methylnorlaudanosoline | Reticuline (after further steps) |
Recombinant enzyme studies confirm that 6OMTs exhibit stringent regioselectivity for C6. For example, Cj6OMT1 and Cj6OMT2 from Coptis japonica show >95% specificity for C6 methylation of (S)-norlaudanosoline over C7 [5]. Similarly, GFLOMT2 from Glaucium flavum exhibits high efficiency (Kₘ ~20 µM) for this substrate [1]. Metabolic engineering platforms in Escherichia coli and Saccharomyces cerevisiae have successfully incorporated 6OMT to produce (S)-6-O-Methylnorlaudanosoline from simpler precursors like norlaudanosoline or even tyrosine, proving its functional indispensability [4] [8].
Table 3: Key Catalytic Properties of Norlaudanosoline 6-O-Methyltransferases (6OMT)
Enzyme Source | Amino Acid Identity to Ps6OMT | Substrate Preference | Km (norlaudanosoline) | Regiospecificity (C6:C7 methylation ratio) | Reference |
---|---|---|---|---|---|
Coptis japonica (Cj6OMT) | ~70% | Norlaudanosoline | Low µM range (exact value not reported) | >95% C6-specific | [5] |
Papaver somniferum (Ps6OMT) | 100% (reference) | Norlaudanosoline | ~15 µM | >95% C6-specific | [1] |
Glaucium flavum (GFLOMT2) | 80% | Norlaudanosoline | ~20 µM | Primarily C6 (minor C3′/C4′ activity) | [1] |
Nelumbo nucifera (NnOMT1) | ~40% | (S)-Norcoclaurine | 20 µM | Strict C6 specificity | [3] |
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